3,4,5-tribromo-2H-indazole-6-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,5-tribromo-2H-indazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br3N3/c9-6-3(2-12)1-4-5(7(6)10)8(11)14-13-4/h1H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPNXDZKEGMSIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C2=C(NN=C21)Br)Br)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646745 | |
| Record name | 3,4,5-Tribromo-2H-indazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-54-0 | |
| Record name | 3,4,5-Tribromo-2H-indazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Analysis of 3,4,5-tribromo-2H-indazole-6-carbonitrile: A Predictive ¹H and ¹³C NMR Technical Guide
For Immediate Release
Abstract
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 3,4,5-tribromo-2H-indazole-6-carbonitrile. In the absence of empirical data in the public domain, this paper leverages established principles of NMR spectroscopy, including the analysis of substituent effects on chemical shifts and coupling constants in aromatic and heterocyclic systems, to forecast the expected spectral features. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of halogenated indazole derivatives.
Introduction: The Significance of Indazole Scaffolds and the Role of NMR
The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antitumor, and antibacterial properties[1][2][3]. The functionalization of the indazole ring system, particularly with halogens and cyano groups, can significantly modulate its physicochemical properties and biological targets. The precise characterization of these complex molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for unambiguous structure elucidation[4].
This guide focuses on the predicted ¹H and ¹³C NMR spectra of 3,4,5-tribromo-2H-indazole-6-carbonitrile, a molecule with a dense arrangement of electron-withdrawing substituents. Understanding the expected NMR landscape is crucial for confirming its synthesis and for quality control in potential drug development pipelines.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of an aromatic compound provides a wealth of information based on chemical shifts, integration, and spin-spin coupling patterns. For 3,4,5-tribromo-2H-indazole-6-carbonitrile, we anticipate a spectrum characterized by a limited number of signals due to the high degree of substitution.
Expected ¹H NMR Data
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-7 | 8.0 - 8.5 | Singlet (s) | 1H | Aromatic Proton | The lone proton on the benzene ring is expected to be significantly deshielded due to the anisotropic effect of the aromatic system and the electron-withdrawing nature of the adjacent cyano group and the bromine atoms. Aromatic protons typically resonate in the 6.5-8.5 ppm range[5][6]. The absence of adjacent protons would result in a singlet. |
| N-H | 11.0 - 13.0 | Broad Singlet (br s) | 1H | Indazole N-H | The proton on the nitrogen of the indazole ring is known to be acidic and often appears as a broad singlet at a downfield chemical shift, which can be solvent-dependent[7][8]. |
Causality Behind Predictions:
-
Chemical Shift of H-7: Aromatic protons in benzene resonate around 7.3 ppm[9][10]. The presence of multiple electron-withdrawing groups (three bromine atoms and a cyano group) on the ring will cause a significant downfield shift for the remaining proton (H-7). The cyano group, in particular, is strongly deshielding.
-
Multiplicity: With no adjacent protons, H-7 will not exhibit spin-spin coupling and will therefore appear as a singlet.
-
N-H Proton: The chemical shift of the N-H proton in indazoles is characteristically high and the signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with the solvent[7]. The 2H-indazole tautomer is generally less stable than the 1H-indazole; however, the substitution pattern can influence this equilibrium[1].
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide critical information about the carbon framework of the molecule. Given the nine carbon atoms in 3,4,5-tribromo-2H-indazole-6-carbonitrile, we expect to observe nine distinct signals in the proton-decoupled spectrum.
Expected ¹³C NMR Data
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| C-CN | 115 - 120 | Nitrile Carbon | The carbon of the cyano group typically resonates in this region[7]. |
| C-Br | 110 - 130 | Carbons bonded to Bromine | Carbons directly attached to bromine atoms experience a moderate shielding effect compared to unsubstituted aromatic carbons, but their exact shift is influenced by other substituents. |
| C-H | 125 - 135 | C-7 | The carbon atom bonded to the only proton on the benzene ring will appear in the typical aromatic region. |
| C-q (Aromatic) | 130 - 150 | Quaternary Aromatic Carbons | The remaining quaternary carbons of the benzene and pyrazole rings will resonate in the downfield region of the aromatic spectrum[11]. |
| C-q (Pyrazole) | 140 - 160 | Quaternary Pyrazole Carbons | The carbons of the pyrazole moiety of the indazole ring are expected at the lower end of the aromatic carbon range. |
Causality Behind Predictions:
-
General Aromatic Region: Carbons in aromatic rings typically absorb in the range of 120-150 ppm[11].
-
Effect of Bromine: The electronegativity of bromine will influence the chemical shifts of the carbons to which they are attached (C-3, C-4, C-5).
-
Effect of Cyano Group: The carbon of the nitrile group has a characteristic chemical shift, and the group itself will influence the shift of the carbon to which it is attached (C-6).
-
Quaternary Carbons: Quaternary carbons generally have a lower intensity in proton-decoupled ¹³C NMR spectra compared to protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.
Experimental Protocols
To validate these predictions, the following experimental protocol for NMR analysis is recommended.
Step-by-Step NMR Sample Preparation and Data Acquisition:
-
Sample Preparation:
-
Dissolve 5-10 mg of 3,4,5-tribromo-2H-indazole-6-carbonitrile in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indazole derivatives to better resolve the N-H proton.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Visualization of Molecular Structure and Connectivity
The following diagram illustrates the molecular structure of 3,4,5-tribromo-2H-indazole-6-carbonitrile, highlighting the key atoms for NMR analysis.
Caption: Molecular structure of 3,4,5-tribromo-2H-indazole-6-carbonitrile.
Conclusion
While empirical spectral data for 3,4,5-tribromo-2H-indazole-6-carbonitrile is not currently available in the public record, a robust prediction of its ¹H and ¹³C NMR spectra can be made based on fundamental principles and data from analogous structures. This predictive guide serves as a foundational tool for chemists working on the synthesis and characterization of this and related compounds. The experimental protocols outlined herein provide a clear path for the empirical validation of these theoretical predictions.
References
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An In-depth Technical Guide to the Tautomeric Forms of 3,4,5-tribromo-2H-indazole-6-carbonitrile
This guide provides a comprehensive exploration of the potential tautomeric states of 3,4,5-tribromo-2H-indazole-6-carbonitrile. As no direct experimental data for this specific, heavily substituted indazole is presently available in the literature, this document serves as a predictive framework and a methodological guide for its definitive characterization. We will leverage established principles of physical organic chemistry and proven analytical techniques to forecast the tautomeric equilibrium and to outline a robust workflow for its empirical validation. This content is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of molecular structure and isomerism in complex heterocyclic systems.
The Principle of Annular Tautomerism in Indazoles
Indazole, a bicyclic aromatic heterocycle, is subject to annular prototropic tautomerism, an equilibrium involving the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1] This results in two primary forms: the 1H-indazole and the 2H-indazole.[2][3]
-
1H-Indazole: Features a benzenoid structure for the fused benzene ring. This tautomer is generally the more thermodynamically stable form for the parent indazole and many of its derivatives, with the 1H form being more stable by approximately 15-21 kJ/mol.[3][4][5]
-
2H-Indazole: Possesses a quinonoid structure in the six-membered ring. This form is typically higher in energy but its stability can be significantly influenced by substitution patterns and environmental factors like solvent polarity.[2][6]
The position of this equilibrium is not fixed; it is a dynamic process influenced by several factors:
-
Electronic Effects of Substituents: Electron-donating or electron-withdrawing groups on the indazole core can alter the electron density at the nitrogen atoms, thereby stabilizing or destabilizing one tautomer relative to the other.[6]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can preferentially solvate and stabilize one tautomer.[7] For instance, less polar solvents have been shown to stabilize the 2H-tautomer in some cases, particularly when intramolecular hydrogen bonding is possible.[7]
-
Temperature: As with any equilibrium, temperature can shift the balance between tautomeric forms.
For the target molecule, 3,4,5-tribromo-2H-indazole-6-carbonitrile, the tautomeric equilibrium is between the 1H and 2H forms, as depicted below.
Caption: Annular tautomerism in 3,4,5-tribromo-indazole-6-carbonitrile.
Predictive Analysis: The Influence of Substituents
The electronic character of the substituents on 3,4,5-tribromo-2H-indazole-6-carbonitrile is critical to predicting the dominant tautomer. Both bromine and nitrile groups are strongly electron-withdrawing.
-
Bromo Groups (at C3, C4, C5): These exert a powerful electron-withdrawing inductive effect (-I) due to their high electronegativity. While they have a resonance-donating (+R) effect via their lone pairs, the inductive effect typically dominates for halogens.
-
Carbonitrile Group (at C6): The cyano group is one of the strongest electron-withdrawing groups, operating through both inductive (-I) and resonance (-R) effects.
The cumulative effect of these four electron-withdrawing groups will significantly lower the electron density of the entire bicyclic system. This extensive withdrawal of electron density from the benzene portion of the molecule may diminish the energetic penalty associated with the quinonoid structure of the 2H-tautomer. While the 1H-tautomer is generally more stable for most indazoles, theoretical calculations have shown that certain substitution patterns can favor the 2H form.[6] Given the extreme electronic demand of the substituents on this molecule, it is plausible that the tautomeric equilibrium could be finely balanced or even shifted towards the 2H form.
Proposed Experimental Workflow for Tautomer Elucidation
Caption: A logical workflow for the synthesis and characterization of indazole tautomers.
Synthesis and Purification
The synthesis of polysubstituted indazoles can be challenging. A plausible route could involve the cyclization of a heavily substituted o-nitrobenzylidene amine, followed by functional group manipulations. Classical methods like the Jacobson or Davis-Beirut reactions, adapted for the specific precursors, could also be explored.[8]
Protocol:
-
Precursor Synthesis: Synthesize a suitable precursor, such as 2,3,4-tribromo-5-cyanotoluene.
-
Nitration: Introduce a nitro group ortho to the methyl group.
-
Reductive Cyclization: Employ a reducing agent like triethyl phosphite to induce cyclization of the ortho-nitro-benzyl derivative to form the indazole ring.[8]
-
Purification: The crude product must be rigorously purified, ideally by recrystallization to obtain a single tautomer in the solid state, or by column chromatography.
Spectroscopic and Computational Characterization
NMR is a powerful tool for studying tautomeric equilibria in solution.[9] The key is to analyze spectra in solvents of differing polarity, such as deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆), as the equilibrium can be solvent-dependent.[7][10]
Protocol:
-
Sample Preparation: Prepare solutions of the purified compound in both a non-polar (CDCl₃) and a polar (DMSO-d₆) NMR solvent.
-
Data Acquisition: Record ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra for each sample.
-
Analysis: Compare the spectra to the predicted chemical shifts for each tautomer. The presence of two sets of signals would indicate a slow exchange equilibrium between the two forms.
Expected Spectral Data:
| Nucleus | 1H-Tautomer Feature | 2H-Tautomer Feature | Rationale |
| ¹H NMR | Broad singlet > 10 ppm | Signal absent | Presence of the N1-H proton, which is typically deshielded and appears as a broad peak.[11] |
| Aromatic singlet (C7-H) | Aromatic singlet (C7-H) | The chemical shift of the lone C-H proton will differ slightly due to the different electronic environments of the benzenoid vs. quinonoid ring. | |
| ¹³C NMR | Different C3/C3a/C7a shifts | Different C3/C3a/C7a shifts | The hybridization and electronic environment of the pyrazole ring carbons are distinct between the two tautomers, leading to measurable differences in their chemical shifts.[12] |
| ¹⁵N NMR | Two distinct N signals | Two distinct N signals | The chemical shifts of the nitrogen atoms are highly sensitive to their bonding environment (pyrrole-like vs. pyridine-like), providing a definitive fingerprint for each tautomer. |
IR spectroscopy is excellent for identifying specific functional groups and can provide clear evidence for the presence of an N-H bond.
Protocol:
-
Sample Preparation: Prepare a sample as a KBr pellet or a thin film.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Look for a broad stretching band in the region of 3100-3300 cm⁻¹. Its presence is a strong indicator of the N-H bond in the 1H-isomer.[11] The C≡N stretch should be visible around 2220-2240 cm⁻¹ in both forms.
The different electronic structures of the benzenoid (1H) and quinonoid (2H) systems result in different UV-Vis absorption profiles. The 2H-tautomer, with its more extended conjugation in the quinonoid system, is expected to absorb light at a longer wavelength than the 1H-tautomer.[13]
Protocol:
-
Solvent Study: Prepare dilute solutions of the compound in a series of solvents with varying polarity (e.g., hexane, chloroform, acetonitrile, methanol).
-
Data Acquisition: Record the absorption spectrum for each solution.
-
Analysis: Analyze any shifts in the absorption maxima (λ_max). Significant solvatochromic shifts can provide insight into the nature of the electronic transition and the polarity of the ground state, helping to distinguish the tautomers.[14][15]
Quantum-chemical calculations can provide robust theoretical support for experimental findings by predicting the relative thermodynamic stabilities of the tautomers.[16]
Protocol:
-
Structure Optimization: Build the 3D structures of both the 1H- and 2H-tautomers.
-
Energy Calculation: Perform geometry optimization and energy calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G**).[10]
-
Solvent Modeling: Repeat the calculations incorporating a polarizable continuum model (PCM) to simulate the effects of different solvents.[17]
-
Analysis: Compare the calculated free energies (ΔG). The structure with the lower energy is the predicted most stable tautomer under those conditions.
X-ray Crystallography
If a suitable single crystal can be obtained, X-ray diffraction provides the most definitive and unambiguous structural evidence in the solid state. It will precisely locate all atoms, including the pyrazole proton, thereby irrefutably identifying the tautomeric form present in the crystal lattice.
Conclusion and Outlook
The tautomeric landscape of 3,4,5-tribromo-2H-indazole-6-carbonitrile presents a fascinating case study in physical organic chemistry. The intense electron-withdrawing nature of the four substituents makes a simple prediction based on the parent indazole system unreliable. It is highly probable that the energetic difference between the 1H and 2H forms is significantly smaller than in unsubstituted indazole, and the equilibrium may be readily influenced by the surrounding medium.
The comprehensive experimental and computational workflow detailed in this guide provides a clear and robust pathway for the definitive elucidation of its structure. The insights gained from characterizing this molecule will not only solve a specific structural question but will also contribute valuable data to the broader understanding of tautomerism in highly functionalized heterocyclic systems, which is of paramount importance in the fields of medicinal chemistry and materials science.
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Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Brominated Indazoles
Introduction: The Strategic Importance of Indazole Functionalization
The indazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The ability to precisely and efficiently modify the indazole scaffold is therefore of paramount importance in drug discovery and development, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the functionalization of halogenated indazoles, offering a reliable means to construct carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high functional group tolerance and under relatively mild conditions.[3][4]
This comprehensive guide provides detailed experimental protocols and expert insights into the palladium-catalyzed cross-coupling of brominated indazoles, a common and highly useful class of substrates. We will delve into the mechanistic underpinnings of key transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as touch upon the emerging field of direct C-H activation. By understanding the "why" behind each experimental choice, from the selection of the palladium precursor and ligand to the optimal base and solvent system, researchers can confidently and successfully apply these powerful synthetic methods to their own drug discovery programs.
The Engine of Modern Synthesis: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a sequence of elementary steps that facilitates the formation of the desired bond.[5][6] While the specifics may vary between different named reactions, the fundamental principle involves the palladium center cycling between its Pd(0) and Pd(II) oxidation states. The three core steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the brominated indazole, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[6][7]
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Carbopalladation (for Heck): In this step, the organic moiety from the coupling partner is transferred to the palladium center, displacing the bromide. The nature of this step is what primarily differentiates the various cross-coupling reactions.[5][8]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
The choice of ligands, which coordinate to the palladium center, is crucial as they modulate the catalyst's reactivity, stability, and selectivity.[9][10] Bulky and electron-rich phosphine ligands, for instance, can accelerate both the oxidative addition and reductive elimination steps.[6][9]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is arguably the most widely employed cross-coupling reaction for the formation of C(sp2)-C(sp2) bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[11][12][13] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-substituted indazoles, which are common motifs in biologically active molecules.[13][14]
Causality Behind Experimental Choices
-
Palladium Precursor: Pd(PPh₃)₄ and PdCl₂(dppf) are frequently used catalysts.[11][15] Pd(PPh₃)₄ is a Pd(0) source and can directly enter the catalytic cycle. Pd(II) precursors like Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction to the active Pd(0) species, which is often achieved by the phosphine ligand or other components in the reaction mixture.[10]
-
Ligand: For Suzuki couplings with heteroaryl bromides, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective as they are both electron-rich and have a large bite angle, which promotes reductive elimination.[11]
-
Base: A base is essential for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[12][15] The base activates the organoboron species, facilitating the transfer of the organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is often employed.[12][15] Common solvent systems include dioxane/water, DME/water, or THF/water. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-1H-indazole
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
3-Bromo-1H-indazole
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-1H-indazole (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Stir the reaction mixture at 90 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.
Data Presentation: Suzuki-Miyaura Coupling of Brominated Indazoles
| Indazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 85 | [11] |
| 3-Bromo-1H-indazol-5-amine | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂/RuPhos (2/4) | K₃PO₄ | Dioxane/H₂O | 140 (MW) | 92 | [12] |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ (10) | Cs₂CO₃ | DMF | Reflux | 85 | [13] |
| 3-Bromo-1H-indazole | Pinacol vinyl boronate | Pd(dppf)Cl₂ (10) | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 75 | [16] |
Heck Reaction: Vinylation of Brominated Indazoles
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[17][18] This reaction is particularly useful for introducing vinyl groups onto the indazole scaffold, which can then be further elaborated.[19] A key challenge in the Heck reaction with electron-rich heteroaryl bromides can be competing debromination.[17]
Causality Behind Experimental Choices
-
Palladium Precursor: Pd(OAc)₂ is a common and effective catalyst for the Heck reaction.[17]
-
Ligand: Triphenylphosphine (PPh₃) is a standard ligand for Heck couplings.[17] The choice of ligand can influence the regioselectivity of the alkene addition.
-
Base: An organic base such as triethylamine (TEA) is typically used to neutralize the HBr generated during the catalytic cycle.[17]
-
Additives: In some cases, additives like tetrabutylammonium bromide (TBAB) are used to stabilize the Pd(0) catalyst and improve yields.[17]
Detailed Experimental Protocol: Heck Reaction of 3-Bromo-1-methyl-1H-indazole
This protocol is adapted from a procedure optimized to minimize debromination.[17]
Materials:
-
3-Bromo-1-methyl-1H-indazole
-
n-Butyl acrylate (1.5 equivalents)
-
Pd(OAc)₂ (0.05 equivalents)
-
PPh₃ (0.10 equivalents)
-
Triethylamine (TEA) (1.8 equivalents)
-
Silica gel (as a grinding auxiliary)
-
Sodium Bromide (NaBr)
Procedure (under high-speed ball-milling conditions):
-
To a stainless-steel milling jar, add 3-bromo-1-methyl-1H-indazole (1.0 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.10 mmol), NaBr (10.0 g), and silica gel (5.0 g).
-
Add n-butyl acrylate (1.5 mmol) and triethylamine (1.8 mmol) to the jar.
-
Mill the mixture at high speed for a specified time (e.g., 60 minutes). Monitor the reaction progress by taking small aliquots and analyzing by GC-MS or LC-MS.
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Heck Reaction of Brominated Indazoles
| Indazole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Additive | Conditions | Yield (%) | Reference |
| 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | TEA | NaBr | Ball-milling | >95 | [17] |
| 3-Iodo-1-(p-toluenesulfonyl)-1H-indazole | Methyl acrylate | Pd(OAc)₂ (10) | PPh₃ (20) | Et₃N | - | DMF, 80°C | 85 | [19] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes.[20][21] This reaction is invaluable for the synthesis of alkynyl-substituted indazoles, which are versatile intermediates in organic synthesis and can also exhibit interesting biological activities.[22][23]
Causality Behind Experimental Choices
-
Palladium Catalyst: A combination of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI, is used.[24] The palladium facilitates the main cross-coupling cycle, while the copper is believed to form a copper acetylide intermediate, which then participates in the transmetalation step.
-
Ligand: Phosphine ligands like PPh₃ are commonly employed to stabilize the palladium catalyst.[24]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used both to neutralize the HX formed and to act as a solvent.[20]
-
N-Protection: In some cases, particularly for C-3 halogenated indazoles, protection of the indazole N-H is necessary to achieve good yields.[23]
Detailed Experimental Protocol: Sonogashira Coupling of a 5-Bromo-1H-indazole Derivative
This is a general procedure that may require optimization.
Materials:
-
N-protected 5-bromo-1H-indazole
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (0.02 equivalents)
-
CuI (0.04 equivalents)
-
Triethylamine (solvent)
-
THF (co-solvent)
Procedure:
-
To an oven-dried Schlenk tube, add the N-protected 5-bromo-1H-indazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF (5 mL) and triethylamine (2 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient palladium-catalyzed method for the coupling of aryl halides with a wide variety of amines.[8][25] This reaction is of immense importance for the synthesis of N-substituted aminoindazoles, which are prevalent in pharmaceutical compounds.[26][27]
Causality Behind Experimental Choices
-
Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.[26]
-
Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as Xantphos, BINAP, or Josiphos-type ligands are often required to facilitate both the oxidative addition and the C-N bond-forming reductive elimination.[25][26] For indazoles, tBuXphos has been noted as a suitable ligand.[28]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently used.[26]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[26]
Detailed Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole
This protocol is a generalized procedure based on literature precedents.[26]
Materials:
-
6-Bromo-1H-indazole
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
To a glovebox or under a stream of inert gas, add 6-bromo-1H-indazole (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (5 mL) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Emerging Frontiers: C-H Activation of Indazoles
While cross-coupling reactions with pre-halogenated substrates are a mainstay of organic synthesis, direct C-H activation is an increasingly attractive strategy due to its atom and step economy.[29][30] Palladium-catalyzed C-H functionalization of indazoles allows for the direct introduction of aryl, alkyl, or other groups without the need for prior halogenation.[31][32][33] These reactions often rely on a directing group to achieve regioselectivity. For instance, the nitrogen atom of the pyrazole ring in indazole can direct ortho-C-H activation.[32][34] The development of practical and broadly applicable C-H activation protocols for indazoles is an active area of research with the potential to further streamline the synthesis of complex indazole-based molecules.[35][36][37]
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthetic chemist, particularly in the context of drug discovery and development. The ability to reliably and efficiently functionalize the indazole scaffold through Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provides access to a vast chemical space of potential therapeutic agents. A thorough understanding of the underlying reaction mechanisms and the rationale behind the choice of catalysts, ligands, and reaction conditions is crucial for the successful implementation of these powerful synthetic methods. As the field continues to evolve, with advances in catalyst design and the development of novel transformations like C-H activation, the synthetic chemist's toolkit for the construction of complex indazole derivatives will only continue to expand.
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- RSC Publishing. (n.d.). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience.
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- ResearchGate. (n.d.). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines.
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- PMC. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
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Strategic Derivatization of the Nitrile Moiety on 3,4,5-Tribromo-2H-indazole-6-carbonitrile: Protocols and Mechanistic Insights
An Application Guide for Synthetic Chemists
Abstract: The 3,4,5-tribromo-2H-indazole core is a privileged scaffold in medicinal chemistry, offering a unique vectoral orientation of substituents for molecular recognition. The 6-carbonitrile group serves as a versatile synthetic handle, enabling access to a diverse array of functional groups crucial for modulating physicochemical properties and biological activity. This application note provides detailed, field-proven protocols for the strategic derivatization of 3,4,5-tribromo-2H-indazole-6-carbonitrile. We present methodologies for the conversion of the nitrile to primary amides, carboxylic acids, primary amines, and tetrazoles. Each protocol is accompanied by mechanistic discussions, explanations of experimental choices, and graphical workflows to ensure reliable execution and adaptation in research and drug development settings.
Introduction: The Strategic Value of the Indazole-6-Carbonitrile Scaffold
Indazole-containing derivatives are prominent in modern pharmacology, forming the core of numerous approved drugs, including the anti-cancer agent Pazopanib.[1] The rigid bicyclic structure of the indazole ring system provides a well-defined framework for orienting pharmacophoric elements in three-dimensional space. The presence of multiple bromine atoms on the benzene ring of 3,4,5-tribromo-2H-indazole-6-carbonitrile not only influences the electronic properties of the heterocyclic system but also offers potential vectors for further functionalization through cross-coupling reactions.
The nitrile group at the C6 position is a cornerstone of synthetic versatility. Characterized by a carbon-nitrogen triple bond, it can undergo a variety of transformations, including nucleophilic addition and cycloaddition reactions.[2][3] This allows chemists to readily convert the relatively inert nitrile into more functional moieties such as amides, carboxylic acids, amines, and tetrazoles. These transformations are critical in drug discovery for optimizing properties like solubility, hydrogen bonding capacity, and metabolic stability. This guide details four key derivatization pathways, providing robust protocols for these essential molecular transformations.
Pathway I: Selective Hydrolysis to 3,4,5-Tribromo-2H-indazole-6-carboxamide
The conversion of a nitrile to a primary amide is a valuable transformation, as the amide functional group is a ubiquitous feature in pharmaceuticals. The challenge lies in achieving selective hydration without proceeding to the fully hydrolyzed carboxylic acid.[4] This requires carefully controlled reaction conditions. A reliable method employs a strong base in a non-aqueous, protic solvent like tert-butanol, which facilitates the hydration while limiting the rate of subsequent amide hydrolysis.[5]
Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon. The resulting intermediate is protonated by the tert-butanol solvent to yield an imidic acid, which rapidly tautomerizes to the more stable amide. The use of tert-butanol as the solvent is crucial; it is sufficiently protic to participate in the proton transfer steps but is a poorer medium for the subsequent hydrolysis of the amide compared to water, thus allowing the reaction to be stopped at the amide stage.
Caption: Workflow for selective nitrile hydrolysis to the primary amide.
Experimental Protocol: Synthesis of 3,4,5-Tribromo-2H-indazole-6-carboxamide
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4,5-tribromo-2H-indazole-6-carbonitrile (1.0 eq).
-
Reagent Addition: Add tert-butanol to form a suspension (approx. 10 mL per 1 g of substrate). Add powdered potassium hydroxide (KOH, 2.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold water (10x the volume of tert-butanol used). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol to remove residual impurities.
-
Purification: Dry the solid product under vacuum to yield 3,4,5-tribromo-2H-indazole-6-carboxamide. Further purification can be achieved by recrystallization if necessary.
Pathway II: Complete Hydrolysis to 3,4,5-Tribromo-2H-indazole-6-carboxylic Acid
The carboxylic acid functional group is pivotal for introducing acidic character, enabling salt formation to improve solubility, and serving as a key handle for further reactions such as esterification or amidation. Complete hydrolysis of the nitrile can be effectively achieved under harsh acidic or basic conditions with heating.[6][7]
Mechanistic Rationale (Acid-Catalyzed): The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[8] A water molecule then acts as a nucleophile, attacking the carbon. Following a series of proton transfers, an amide intermediate is formed.[3][9] Under the sustained acidic and high-temperature conditions, the amide is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[10]
Caption: Workflow for complete nitrile hydrolysis to the carboxylic acid.
Experimental Protocol: Synthesis of 3,4,5-Tribromo-2H-indazole-6-carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3,4,5-tribromo-2H-indazole-6-carbonitrile (1.0 eq) in a 6M aqueous solution of sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux (approx. 100-110°C) and maintain for 12-24 hours, or until TLC or LC-MS analysis indicates complete conversion of the starting material and amide intermediate.
-
Work-up: Cool the reaction mixture in an ice bath. A precipitate of the carboxylic acid may form. If not, carefully neutralize the solution with a concentrated aqueous solution of sodium hydroxide (NaOH) to pH ~9-10 to deprotonate the product and dissolve it.
-
Isolation: Wash the basic aqueous solution with a solvent like ethyl acetate to remove any non-acidic impurities. Re-acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Purification: Collect the solid by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum.
Pathway III: Reduction to (3,4,5-Tribromo-2H-indazol-6-yl)methanamine
Reducing the nitrile group provides a primary amine, introducing a basic center into the molecule and a site for a wide range of subsequent functionalizations (e.g., acylation, reductive amination). This transformation effectively adds a -CH₂NH₂ group.[11] Strong hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), are highly effective for this conversion.[12][13]
Mechanistic Rationale: The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon. This is followed by a second hydride addition to the intermediate imine anion.[3][13] The resulting di-anionic species is then protonated during an aqueous workup to yield the primary amine.[10] The reaction must be carried out under strictly anhydrous conditions due to the high reactivity of LiAlH₄ with water.
Caption: Workflow for the reduction of the nitrile to a primary amine.
Experimental Protocol: Synthesis of (3,4,5-Tribromo-2H-indazol-6-yl)methanamine
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of 3,4,5-tribromo-2H-indazole-6-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Carefully and portion-wise, add solid LiAlH₄ (2.0-3.0 eq) to the stirred solution. Caution: LiAlH₄ reacts violently with water.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up (Fieser Method): Cool the reaction mixture to 0°C. Cautiously and sequentially, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used. Stir vigorously until a granular white precipitate of aluminum salts forms.
-
Isolation: Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or by dissolving in an appropriate solvent and precipitating the hydrochloride salt by adding a solution of HCl in ether.
Pathway IV: [3+2] Cycloaddition to 6-(1H-Tetrazol-5-yl)-3,4,5-tribromo-2H-indazole
Tetrazoles are widely used in medicinal chemistry as bioisosteric replacements for carboxylic acids. They offer a similar acidic pKa but with improved metabolic stability and cell permeability. The most direct synthesis is the [2+3] cycloaddition of an azide source with the nitrile.[14] The use of zinc salts as catalysts in water is a highly recommended modern protocol that is safer and more efficient than traditional methods using tin azides or strong acids.[15][16][17]
Mechanistic Rationale: This reaction is a formal [3+2] cycloaddition between the nitrile and an azide.[18] The mechanism can be complex, but it is proposed that the Lewis acidic zinc catalyst coordinates to the nitrile nitrogen, activating it towards nucleophilic attack by the azide ion.[19] Subsequent cyclization and protonation yield the tetrazole ring.[20] The electron-withdrawing nature of the tribromo-indazole core is expected to enhance the electrophilicity of the nitrile carbon, potentially accelerating the reaction.[20]
Caption: Workflow for the cycloaddition of azide to form a tetrazole.
Experimental Protocol: Synthesis of 6-(1H-Tetrazol-5-yl)-3,4,5-tribromo-2H-indazole
-
Reaction Setup: In a round-bottom flask, combine 3,4,5-tribromo-2H-indazole-6-carbonitrile (1.0 eq), sodium azide (NaN₃, 2.0-3.0 eq), and zinc bromide (ZnBr₂, 1.0-1.5 eq). Caution: Sodium azide is highly toxic. Hydrazoic acid, which can be formed, is volatile and explosive. Perform this reaction in a well-ventilated fume hood. The use of zinc salts in water at a slightly alkaline pH minimizes the formation of free hydrazoic acid.[15]
-
Solvent Addition: Add water to the flask (and optionally a co-solvent like isopropanol if solubility is poor) to form a slurry.
-
Reaction: Heat the mixture to reflux (100°C) and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and acidify to pH ~2 with concentrated HCl. This protonates the tetrazole and breaks up the zinc complex, causing the product to precipitate.
-
Isolation: Stir the acidified mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Summary of Derivatization Pathways
The following table summarizes the transformations discussed in this guide, providing a comparative overview of the conditions and resulting products.
| Pathway | Target Functional Group | Key Reagents | Typical Conditions | Product Name |
| I. Selective Hydrolysis | Primary Amide (-CONH₂) | KOH, t-BuOH | Reflux, 4-8 h | 3,4,5-Tribromo-2H-indazole-6-carboxamide |
| II. Complete Hydrolysis | Carboxylic Acid (-COOH) | Aq. H₂SO₄ or NaOH | Reflux, 12-24 h | 3,4,5-Tribromo-2H-indazole-6-carboxylic Acid |
| III. Reduction | Primary Amine (-CH₂NH₂) | LiAlH₄, THF | Reflux, 2-4 h (Anhydrous) | (3,4,5-Tribromo-2H-indazol-6-yl)methanamine |
| IV. Cycloaddition | Tetrazole (-CN₄H) | NaN₃, ZnBr₂, H₂O | Reflux, 12-24 h | 6-(1H-Tetrazol-5-yl)-3,4,5-tribromo-2H-indazole |
Conclusion
The 6-carbonitrile group of 3,4,5-tribromo-2H-indazole-6-carbonitrile is a highly valuable and synthetically malleable functional group. The protocols detailed herein provide reliable and robust methods for its conversion into primary amides, carboxylic acids, primary amines, and tetrazoles—four functionalities of high importance in the design and development of new therapeutic agents. By understanding the underlying mechanisms and key experimental parameters, researchers can confidently employ these transformations to build diverse libraries of novel indazole derivatives for biological screening.
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Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]
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Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 27(11), 2343-2349. [Link]
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Mishra, S., et al. (2018). Chemoselective Hydration of Nitriles to Amides Using Hydrated Ionic Liquid (IL) Tetrabutylammonium Hydroxide (TBAH) as a Green Catalyst. ChemistrySelect, 3(31), 8968-8972. [Link]
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Wang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4567-4572. [Link]
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Vorbrüggen, H., & Krolikiewicz, K. (1994). The introduction of nitrile-groups into heterocycles and conversion of carboxylic groups into their corresponding nitriles with chlorosulfonylisocyanate and triethylamine. Tetrahedron, 50(22), 6549-6558. [Link]
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Ghattas, M. A., et al. (2019). Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. Molecules, 24(17), 3105. [Link]
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Saliou, C., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6825-6836. [Link]
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Chirkova, Z. V., et al. (2012). Synthesis of substituted indazole-5,6-dicarbonitriles. Russian Journal of Organic Chemistry, 48(12), 1735-1741. [Link]
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In vitro assay protocol using 3,4,5-tribromo-2H-indazole-6-carbonitrile
Application Note: A-001
Topic: In Vitro Assay Protocol for Characterizing Novel Indazole-Based Kinase Inhibitors Using the ADP-Glo™ Kinase Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent biological activities, including the inhibition of protein kinases.[1][2][3] The characterization of novel indazole compounds, such as the theoretical 3,4,5-tribromo-2H-indazole-6-carbonitrile, requires a robust, universal, and high-throughput assay platform. This document provides a detailed protocol for the primary biochemical characterization of such novel compounds using the Promega ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction, making it a nearly universal method for assessing the activity of any ADP-generating enzyme.[4][5][6] The protocol herein is structured to ensure scientific integrity through systematic enzyme and compound characterization, including essential controls and detailed data analysis steps for determining the half-maximal inhibitory concentration (IC50), a critical parameter for evaluating compound potency.[7]
Introduction: The Indazole Scaffold and the Need for Robust Screening
Indazole-containing derivatives are a significant class of heterocyclic compounds that form the core of several FDA-approved drugs, including the tyrosine kinase inhibitors pazopanib and axitinib.[3][8] Their versatile structure allows for functionalization at multiple positions, leading to a vast chemical space for drug discovery.[1][9] When a novel derivative like 3,4,5-tribromo-2H-indazole-6-carbonitrile is synthesized, its biological activity is unknown. Given the prevalence of indazoles as kinase inhibitors, a primary screening assay to assess its effect on a representative protein kinase is a logical first step.[2][10]
The challenge lies in translating a compound's theoretical potential into reliable biological data. An effective in vitro assay must be sensitive, reproducible, and provide a quantitative measure of inhibition.[11][12] The ADP-Glo™ Kinase Assay is selected for this purpose due to its high sensitivity, broad applicability across the kinome, and homogeneous "add-mix-read" format, which is amenable to high-throughput screening (HTS).[4][6][13]
This guide explains the causality behind key experimental choices, such as reagent preparation, enzyme titration, and compound dosing, to establish a self-validating system for characterizing novel inhibitors.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a two-step process that quantifies kinase activity by measuring the amount of ADP produced.[5][6] The luminescence generated is directly proportional to the ADP concentration, and therefore, to the kinase activity.
-
Kinase Reaction & ATP Depletion: In the first step, the kinase, its substrate, ATP, and the test inhibitor are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP. After this reaction, the ADP-Glo™ Reagent is added, which simultaneously terminates the kinase reaction and depletes the remaining, unconsumed ATP.[4][5] This step is critical because high background ATP levels would interfere with the signal in the next step.
-
ADP to ATP Conversion & Detection: In the second step, the Kinase Detection Reagent is added. This reagent contains an enzyme that converts the ADP produced in the first step back into ATP. It also contains luciferase and luciferin. The newly synthesized ATP acts as a substrate for the luciferase enzyme, catalyzing a reaction that produces a stable, "glow-type" luminescent signal.[4][5][6]
An inhibitor of the kinase will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.
Caption: Principle of the ADP-Glo™ Kinase Assay.
Materials and Reagents
-
Test Compound: 3,4,5-tribromo-2H-indazole-6-carbonitrile
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Kinase: A representative protein kinase (e.g., ABL1, SRC, or a commercially available kinase of interest)
-
Kinase Substrate: Appropriate substrate for the chosen kinase (e.g., ABLtide for ABL1)
-
ATP: Adenosine 5'-triphosphate, disodium salt hydrate
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar)
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Plates: White, opaque, 384-well assay plates (low-volume)
-
Instrumentation: Multimode plate reader with luminescence detection capabilities
Detailed Experimental Protocols
PART 4.1: Reagent Preparation
Meticulous reagent preparation is foundational to assay reproducibility.
-
Test Compound Stock Solution:
-
Rationale: DMSO is a universal solvent for many organic molecules and is standard in high-throughput screening.[14] However, DMSO can affect enzyme activity and cell health at higher concentrations, so its final concentration in the assay must be controlled and kept consistent across all wells.[15][16][17] A concentration of ≤0.5% is generally considered safe for most enzymatic assays.[14]
-
Protocol: Prepare a 10 mM stock solution of 3,4,5-tribromo-2H-indazole-6-carbonitrile in 100% DMSO. Store in small aliquots at -20°C to avoid freeze-thaw cycles.
-
-
ATP Stock Solution:
-
Protocol: Prepare a 10 mM stock solution of ATP in nuclease-free water. Adjust the pH to 7.4 if necessary. Store at -20°C.
-
-
Kinase and Substrate Stocks:
-
Protocol: Reconstitute the kinase and substrate according to the manufacturer's instructions to create high-concentration stocks. Aliquot and store at -80°C.
-
PART 4.2: Workflow Part 1 - Kinase Titration (Enzyme Optimization)
-
Causality: Before testing an inhibitor, it is critical to determine the optimal concentration of the kinase. Too little enzyme will result in a low signal-to-background ratio. Too much enzyme will consume the ATP substrate too quickly, leading to non-linear reaction kinetics and potentially masking the effects of weaker inhibitors. The goal is to find the enzyme concentration that yields approximately 10-30% ATP-to-ADP conversion in the desired reaction time.[18] This ensures the reaction is in the linear range.
-
Step-by-Step Protocol (384-well format):
-
Prepare a serial dilution of the kinase in Kinase Reaction Buffer.
-
In a 384-well plate, add 2.5 µL of each kinase dilution. Include wells with no enzyme as a background control.
-
Prepare a 2X ATP/Substrate mix in Kinase Reaction Buffer (final concentration will be, for example, 10 µM ATP and the substrate's Km value).
-
Initiate the reaction by adding 2.5 µL of the 2X ATP/Substrate mix to each well. The total reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction.
-
Incubate at room temperature for 40 minutes.[18]
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.[18]
-
Measure luminescence. Plot the signal (RLU) versus kinase concentration and select a concentration on the linear portion of the curve for subsequent inhibition assays.
-
PART 4.3: Workflow Part 2 - Compound Inhibition Assay (IC50 Determination)
-
Trustworthiness: This part of the protocol is designed to be a self-validating system. It includes positive (100% inhibition) and negative (0% inhibition/vehicle) controls to define the assay window. The dose-response curve allows for a robust calculation of the IC50 value.[19][20]
Table 1: Compound Serial Dilution Scheme
| Step | Action | Concentration | DMSO % |
|---|---|---|---|
| 1 | Start with 10 mM stock in 100% DMSO | 10 mM | 100% |
| 2 | Dilute 1:10 in DMSO | 1 mM | 100% |
| 3 | Create 11-point, 3-fold serial dilution in DMSO | 1 mM to 17 nM | 100% |
| 4 | Dilute each point 1:50 in Kinase Buffer (Creates 4X stocks) | 20 µM to 0.34 nM | 2% |
| 5 | Add 2.5 µL of 4X stock to 10 µL final assay volume | 5 µM to 0.085 nM | 0.5% |
-
Step-by-Step Protocol (384-well format):
-
Compound Plating: Add 2.5 µL of the 4X compound dilutions (from Table 1) to the appropriate wells of a 384-well plate.
-
Control Wells:
-
Negative Control (0% Inhibition): Add 2.5 µL of Kinase Buffer containing 2% DMSO.
-
Positive Control (100% Inhibition): Add 2.5 µL of a known potent inhibitor (if available) or simply buffer without enzyme for the background reading.
-
-
Enzyme Addition: Prepare a 2X Kinase solution in Kinase Reaction Buffer at the optimal concentration determined in Part 4.2. Add 2.5 µL of this solution to all wells (except background controls).
-
Initiate Reaction: Prepare a 2X ATP/Substrate mix. Add 5 µL to all wells to initiate the reaction. The final volume is 10 µL, and the final DMSO concentration is 0.5%.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent. Incubate for 30-60 minutes.
-
-
Read Plate: Measure luminescence using a plate reader.
-
Caption: Experimental workflow for IC50 determination.
Data Analysis and Interpretation
-
Normalization: The raw luminescence data (Relative Light Units, RLU) must be normalized to percent inhibition using the control wells.
-
% Inhibition = 100 * (1 - (RLU_sample - RLU_pos_control) / (RLU_neg_control - RLU_pos_control))
-
RLU_sample: Signal from a well with the test compound.
-
RLU_neg_control: Average signal from the vehicle (0% inhibition) wells.
-
RLU_pos_control: Average signal from the background (100% inhibition) wells.
-
-
Dose-Response Curve Fitting: Plot the % Inhibition versus the logarithm of the compound concentration. Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
Y: % Inhibition
-
X: Logarithm of compound concentration
-
Top/Bottom: Plateaus of the curve
-
LogIC50: The logarithm of the compound concentration that produces 50% inhibition. The IC50 is the key result.
-
HillSlope: The steepness of the curve.
-
-
IC50 Interpretation: The IC50 value represents the concentration of an inhibitor required to reduce the activity of the kinase by 50% under the specified experimental conditions. A lower IC50 value indicates a more potent compound.
Table 2: Example Data Summary
| Compound | Target Kinase | IC50 (nM) | Hill Slope | R² |
|---|---|---|---|---|
| Cmpd-A | ABL1 | 15.2 | 1.1 | 0.992 |
| Cmpd-B | SRC | 89.7 | 0.9 | 0.987 |
| Staurosporine | ABL1 | 2.1 | 1.3 | 0.995 |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal-to-Background | Insufficient kinase activity; expired reagents. | Re-run kinase titration (Part 4.2); use fresh reagents. |
| High Well-to-Well Variability | Pipetting errors; poor mixing; bubbles. | Use calibrated pipettes; ensure thorough mixing; centrifuge plates briefly after reagent addition. |
| Inconsistent IC50 Values | Compound precipitation; unstable compound; incorrect dilutions. | Check compound solubility in assay buffer; prepare fresh dilutions for each experiment; verify stock concentration. |
| No Inhibition Observed | Compound is inactive against the target; compound concentration is too low. | Test against a different kinase; extend the concentration range of the dose-response curve. |
References
-
Almalki, A. J., Al-Radadi, N. S., & El-Shishtawy, R. M. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 29(25), 4434–4453. [Link]
-
Boiani, M., et al. (2004). Indazole N-oxide derivatives as antiprotozoal agents: synthesis, biological evaluation and mechanism of action studies. European Journal of Medicinal Chemistry, 39(6), 479-487. [Link]
-
Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. [Link]
-
Kramer, P., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 589-597. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4641. [Link]
-
Wang, X., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(17), 3976. [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
-
ResearchGate. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Retrieved from [Link]
-
ResearchGate. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Retrieved from [Link]
-
Zhang, Y., et al. (2017). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 19(6), 1676-1686. [Link]
-
ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? Retrieved from [Link]
-
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
protocols.io. (n.d.). In vitro kinase assay. Retrieved from [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]
-
Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Martínez-García, D., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 10899. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]
-
ResearchGate. (2022). Biologically active 2H‐indazole‐containing compounds. Retrieved from [Link]
-
Pérez-Villanueva, M., et al. (2019). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 24(17), 3144. [Link]
-
Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2133. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. btsjournals.com [btsjournals.com]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
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- 18. promega.com [promega.com]
- 19. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Polyhalogenated Indazole Derivatives
Status: Operational Operator: Senior Application Scientist Ticket ID: INDZ-HAL-PUR-001
Introduction: The Nature of the Beast
Welcome to the technical support center. If you are working with polyhalogenated indazoles, you are likely battling a specific triad of physicochemical adversaries: extreme lipophilicity , regioisomeric complexity (N1 vs. N2 substitution), and stubborn crystallization behavior (oiling out).
Indazoles are bicyclic nitrogen heterocycles.[1] When you add multiple halogens (F, Cl, Br, I), you drastically reduce aqueous solubility and alter the electron density of the pyrazole ring. This guide moves beyond standard protocols to address the specific molecular interactions—halogen bonding and
Module 1: Chromatographic Separation (HPLC/Flash)
User Issue: "I cannot separate the N1-alkylated regioisomer from the N2-alkylated isomer on my C18 column, and the peaks are tailing."
Root Cause Analysis
-
Regioisomer Co-elution: N1 and N2 isomers often have nearly identical hydrophobicities (logP), rendering standard C18 alkyl-chain interactions insufficient for discrimination.
-
Tailing: The N-H proton on the indazole ring (if unsubstituted) or the basic nitrogen (if substituted) interacts with residual silanols on the stationary phase. Polyhalogenation increases the acidity of the N-H bond (via electron-withdrawing effects), exacerbating silanol interactions.
The Solution: Fluorinated Stationary Phases
Switch from C18 to a Pentafluorophenyl (PFP) stationary phase.
-
Why it works: PFP phases offer a "orthogonal" selectivity mechanism. Unlike C18 (hydrophobicity only), PFP engages in:
-
-
Interactions: The electron-deficient PFP ring interacts with the electron-rich indazole core. -
Halogen Bonding: The fluorine atoms on the column interact specifically with the halogens (Cl, Br, I) on your molecule.
-
Shape Selectivity: PFP is rigid and highly sensitive to the spatial arrangement of substituents (N1 vs N2).
-
-
Protocol: PFP Method Development
| Parameter | Recommendation | Rationale |
| Column | Pentafluorophenyl (PFP) Core-Shell | Maximizes halogen-bonding and shape selectivity interactions [1]. |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH suppresses silanol ionization. |
| Mobile Phase B | Methanol (MeOH) | MeOH promotes |
| Gradient | Shallow (e.g., 60-70% B over 20 min) | Isomers require high resolution; steep gradients merge peaks. |
| Self-Validation | Resolution (Rs) > 1.5 | If Rs < 1.5, lower temperature to 25°C to enhance stationary phase interactions. |
Workflow Visualization: Isomer Separation Logic
Figure 1: Decision matrix for selecting stationary phases for halogenated heterocycles. Note the critical pivot to PFP phases for regioisomers.
Module 2: Crystallization & "Oiling Out"
User Issue: "My product separates as a sticky oil at the bottom of the flask instead of crystallizing upon cooling."
Root Cause Analysis
Polyhalogenated indazoles are lipophilic and have low melting points relative to their molecular weight. When you cool a hot saturated solution, the compound hits its "Liquid-Liquid Phase Separation" (LLPS) boundary before it hits the crystallization boundary. This creates an emulsion (oil) rather than a suspension (crystals).
The Solution: The "Slow-Drown" Technique
Avoid standard Ethanol/Water recrystallization. Water is too polar and forces the hydrophobic indazole out of solution too rapidly, causing oiling.
Protocol: Anti-Solvent Controlled Crystallization
-
Dissolution: Dissolve crude solid in the minimum amount of THF (Tetrahydrofuran) at 50°C. THF solubilizes polyhalogenated aromatics well.
-
The "Cloud Point": Add Heptane dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.
-
The Re-Dissolve: Add 1-2 drops of THF to clear the solution back to transparent.
-
Seeding (Critical): Add a single seed crystal (if available) or scratch the glass.
-
Controlled Cooling: Wrap the flask in a towel to cool slowly to room temperature. Do not put it in an ice bath yet.
-
Self-Validation:
-
Pass: Distinct geometric needles/prisms form.
-
Fail: Oil droplets form. Remedy: Reheat to dissolve oil, add more THF (5%), and cool slower.
-
| Solvent System | Suitability | Risk Factor |
| THF / Heptane | High | Best for lipophilic indazoles; prevents rapid oiling [2]. |
| Ethanol / Water | Low | High risk of oiling out due to extreme polarity difference. |
| DCM / Hexane | Medium | Good solubility, but DCM evaporates too fast, changing ratios. |
Module 3: Chemical Integrity & Scavenging
User Issue: "My product is turning pink/brown after purification, or Palladium levels are failing QC."
Root Cause Analysis
-
Dehalogenation: Polyhalogenated indazoles (especially iodides and bromides) are photosensitive. Light can cleave the C-X bond, creating radicals that polymerize (pink color).
-
Metal Trapping: The basic nitrogens (N1/N2) of the indazole are excellent ligands for Palladium (used in cross-couplings). Standard silica chromatography does not remove chelated Pd efficiently.
The Solution: Thiol Scavenging & Light Protection
Step 1: Metal Scavenging (Pre-Crystallization) Before your final crystallization, you must break the Pd-Indazole chelate.
-
Reagent: SiliaMetS® Thiol or equivalent mercaptan-based scavenger resin.
-
Protocol:
-
Dissolve crude in THF/Ethyl Acetate.
-
Add Thiol resin (4 equivalents relative to expected Pd content).
-
Stir at 40°C for 4 hours (Heat is required to displace the Pd from the indazole nitrogen).
-
Filter through a 0.45µm pad.
-
Step 2: Photostability
-
Action: Wrap all flasks and columns in aluminum foil during purification.
-
Storage: Store solid under Argon at -20°C.
Workflow Visualization: Scavenging & Polishing
Figure 2: Workflow for removing transition metals and preventing photolytic dehalogenation.
FAQs: Rapid Fire Troubleshooting
Q: Can I use Normal Phase (Silica) for these compounds? A: Yes, but be careful. Polyhalogenated indazoles often "streak" on silica due to their acidity. Add 1% Triethylamine (TEA) to your Hexane/Ethyl Acetate mobile phase to neutralize silica acidity. Warning: Ensure your product does not form an insoluble salt with TEA.
Q: Why is my yield low after recrystallization? A: You likely used too much solvent. Halogenated indazoles have steep solubility curves. If you use too much solvent at 50°C, a significant portion remains dissolved at 20°C. Cool to 0°C or -10°C after crystals have established growth to maximize yield.
Q: How do I confirm I have the N1 vs N2 isomer? A: 1D-NOESY NMR is the gold standard. Irradiate the methyl/alkyl group protons.
-
N1-Isomer: You will see NOE enhancement of the proton at the C7 position (or C7 substituent).
-
N2-Isomer: You will see NOE enhancement of the proton at the C3 position.
References
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. Link
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization Solvents and Oiling Out. Department of Chemistry. Link
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Link
-
Sielc Technologies. (n.d.). Separation of Indazole Derivatives on Mixed-Mode Columns. Link
Sources
Identifying reaction byproducts in the synthesis of 3,4,5-tribromo-2H-indazole-6-carbonitrile
Technical Support Center: Synthesis of 3,4,5-tribromo-2H-indazole-6-carbonitrile
A Guide to Identifying and Mitigating Reaction Byproducts
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of 3,4,5-tribromo-2H-indazole-6-carbonitrile. The indazole scaffold is a cornerstone in modern drug discovery, and controlling its purity is paramount.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during the synthesis, with a specific focus on the identification and mitigation of reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: I've performed the multi-step bromination of 2H-indazole-6-carbonitrile and my crude product shows multiple spots on TLC and several peaks in my LC-MS. What are the most likely byproducts?
This is a common and critical issue in the halogenation of heterocyclic systems.[3][4] The impurities in your sample can be traced back to several distinct sources inherent to the reaction mechanism and conditions.
-
Incompletely Brominated Intermediates: The most common byproducts are indazoles with fewer than three bromine atoms. The reaction proceeds stepwise, and incomplete conversion will leave mono- and di-brominated species in the reaction mixture. The electronic properties of the indazole ring dictate that some positions are more reactive than others, leading to a predictable series of intermediates.[5]
-
Regioisomers: Depending on the synthetic route to the initial indazole core, regioisomers may form.[8] Furthermore, bromination itself can sometimes yield minor isomers where bromine atoms are attached at less-favored positions, although the directing effects of the existing substituents on the 2H-indazole-6-carbonitrile core are strong.
-
Causality: The formation of the indazole ring itself can produce different isomers if the precursors are not appropriately designed.[9] While less common in late-stage bromination, harsh reaction conditions could potentially lead to minor isomeric byproducts.
-
-
Over-Bromination Products: While less common for this specific tribromo-target, if there are other activated positions on the indazole ring, the formation of a tetra-bromo species is a possibility, especially if an excess of the brominating agent is used.
-
Hydrolysis of the Nitrile Group: The carbonitrile group (-CN) can be sensitive to acidic or basic conditions, particularly during aqueous workup or purification. This can lead to the formation of the corresponding amide (-CONH₂) or carboxylic acid (-COOH) byproducts.
-
Causality: Prolonged exposure to strong acids or bases, especially at elevated temperatures during workup, can facilitate the hydrolysis of the nitrile.
-
-
Residual Reagents and Solvents: Trace amounts of the brominating agent, catalysts, or solvents from the reaction or purification steps are common impurities.[8]
Q2: My mass spectrometry data shows a peak that I can't identify. How can I determine its structure?
A systematic approach is essential for the structural elucidation of unknown impurities.[8][10] Simply having a mass is not enough; you need to combine several analytical techniques to build a complete picture.
-
High-Resolution Mass Spectrometry (HRMS): This is the first and most critical step. HRMS provides the exact mass of the impurity, which allows you to determine its elemental composition (the precise number of C, H, N, Br, and O atoms).[8] This is invaluable for distinguishing between, for example, a di-bromo-hydroxy-indazole and a tribromo-indazole.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling your liquid chromatography to a mass spectrometer allows you to assign a molecular weight to each peak in your chromatogram. This helps you correlate the unknown peaks with potential structures hypothesized from your review of the synthesis.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Once an impurity is isolated (often via preparative HPLC or column chromatography), ¹H and ¹³C NMR are the gold standards for determining its precise structure.[11] The chemical shifts, coupling constants, and number of protons will reveal the substitution pattern on the aromatic ring. For complex cases, 2D NMR techniques like COSY and HMBC may be necessary.
-
Review the Synthesis: Re-examine every step of your synthetic route.[8] Consider all starting materials, intermediates, and reagents as potential sources of impurities. This theoretical analysis, combined with the empirical data from HRMS and NMR, is the most powerful strategy for identification.[12]
Q3: How can I adjust my reaction conditions to minimize the formation of these byproducts?
Optimizing the reaction is key to achieving high purity. Here are some field-proven strategies:
-
Control Stoichiometry: Carefully control the equivalents of your brominating agent. Use a slight excess to drive the reaction to completion and form the desired tribromo product, but avoid a large excess that could lead to over-bromination. Stepwise addition of the brominating agent can sometimes improve selectivity.
-
Temperature and Time: Monitor the reaction closely using TLC or LC-MS. Halogenation reactions can be exothermic. Maintain a controlled temperature to prevent side reactions. Ensure the reaction is allowed to run to completion to consume all intermediates.
-
Choice of Brominating Agent: Different brominating agents have different reactivities. While elemental bromine (Br₂) is effective, it can be harsh and lead to byproducts.[3][4] Reagents like NBS or DBDMH often offer milder conditions and better control.[3][13]
-
pH Control During Workup: When quenching the reaction and performing extractions, use buffered or mild acidic/basic solutions to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to harsh pH conditions.
Troubleshooting and Byproduct Identification Workflow
This section provides a systematic protocol for identifying an unknown impurity observed during the synthesis of 3,4,5-tribromo-2H-indazole-6-carbonitrile.
Experimental Protocol: Byproduct Identification
-
Initial Analysis (LC-MS):
-
Prepare a dilute solution of your crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the sample onto an HPLC system coupled to a mass spectrometer (LC-MS).
-
Obtain the chromatogram (UV trace) and the mass spectrum for each peak. Record the retention time and the mass-to-charge ratio (m/z) for your desired product and all major impurities.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Analyze the crude sample or a semi-purified fraction containing the unknown byproduct using an HRMS instrument (e.g., TOF or Orbitrap).
-
Obtain the exact mass of the impurity ion.
-
Use the instrument's software to calculate the elemental composition that matches the exact mass. This will provide a molecular formula.
-
-
Isolation of the Byproduct:
-
Based on the LC-MS data, develop a purification method to isolate the impurity. This is typically done using preparative HPLC or flash column chromatography.
-
Collect fractions and analyze them by analytical HPLC to identify the fractions containing the pure impurity.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Structural Elucidation (NMR):
-
Dissolve a sufficient amount (typically >1 mg) of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum. Analyze the chemical shifts, integration, and coupling patterns to determine the proton environment.
-
Acquire a ¹³C NMR spectrum to determine the number and type of carbon atoms.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms.
-
-
Data Synthesis and Structure Confirmation:
-
Combine the information from HRMS (molecular formula) and NMR (structural fragments and connectivity) to propose a definitive structure for the byproduct.
-
Ensure the proposed structure is chemically reasonable and consistent with the known reactivity of the indazole core and the reaction conditions used.[14]
-
Data Summary: Potential Byproducts
The table below summarizes the most likely byproducts, their origin, and their key analytical data points to aid in identification.
| Potential Byproduct | Probable Origin | Molecular Formula | Exact Mass [M+H]⁺ | Key Analytical Signature |
| Starting Material | Incomplete Reaction | C₈H₅N₃ | 144.0556 | Mass matches starting material. |
| Mono-bromo Intermediate | Incomplete Bromination | C₈H₄BrN₃ | 221.9661 | Isotopic pattern for one bromine atom. |
| Di-bromo Intermediate | Incomplete Bromination | C₈H₃Br₂N₃ | 299.8766 | Isotopic pattern for two bromine atoms. |
| Nitrile Hydrolysis (Amide) | Workup Conditions | C₈H₄Br₃N₃O | 409.7970 | Mass increase of 18 Da (H₂O). IR peak for C=O. |
| Nitrile Hydrolysis (Acid) | Workup Conditions | C₈H₃Br₃N₂O₂ | 410.7813 | Mass increase of 19 Da (H₂O + H⁺ loss). Broad OH in NMR. |
Visual Workflow for Troubleshooting
The following diagram illustrates the logical progression for identifying unknown byproducts in your synthesis.
Caption: A logical workflow for byproduct identification and mitigation.
References
-
El-Shorbagy, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available from: [Link]
-
Li, X., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available from: [Link]
-
Bhat, U. V., et al. (2025). Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential. Journal of Chemistry. ResearchGate. Available from: [Link]
-
Li, X., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available from: [Link]
-
McKenzie, C., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis. Available from: [Link]
-
Li, X., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available from: [Link]
-
Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry. Available from: [Link]
-
Aljamali, N. M. (2014). Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. Asian Journal of Research in Chemistry. Available from: [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available from: [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
Ramirez, A., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. ACS Omega. Available from: [Link]
-
Patole, S., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
-
Singh, S., & Kumar, V. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available from: [Link]
-
Li, X., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Institutes of Health. Available from: [Link]
-
Organic Chemistry Portal. Indazole synthesis. Available from: [Link]
-
Wang, D., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]
-
Organic Chemistry Portal. 2H-Indazole synthesis. Available from: [Link]
-
Abás, S., et al. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules. Available from: [Link]
-
Torres-García, E., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. Available from: [Link]
-
Aljamali, N. M. (2017). Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. ResearchGate. Available from: [Link]
-
Bîcu, E. (2022). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules. Available from: [Link]
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- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
- 4. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 6. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. ajrconline.org [ajrconline.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 14. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
Managing regioselectivity in reactions involving substituted indazoles
Core Concept: The Tautomeric Challenge
The fundamental challenge in indazole chemistry is the annular tautomerism between
As a researcher, you are likely facing one of two scenarios:
-
The Mixture Problem: You want
-alkylation but are getting an inseparable mixture of and . -
The Selectivity Problem: You specifically need the
-isomer (often for bioisosteric studies) or C3-functionalization, but standard conditions yield .
This guide breaks down the causality of these outcomes and provides validated protocols to force regioconvergence.
Decision Matrix: Selecting Reaction Conditions
Before starting your synthesis, use this logic flow to select the appropriate conditions based on your desired regioisomer.
Figure 1: Strategic decision tree for selecting reaction conditions based on the target indazole isomer.
Module A: N-Alkylation & Acylation[1][2][3]
The Mechanism
Under basic conditions, the indazole anion is formed. The negative charge is delocalized, but the
Key Rule: High temperatures and thermodynamic equilibration favor
Protocol 1: Thermodynamic N1-Alkylation (Standard)
Use Case: Synthesizing standard
-
Reagents: Substituted Indazole (1.0 equiv), NaH (60% dispersion, 1.2 equiv), Alkyl Halide (1.1 equiv).
-
Solvent: Anhydrous DMF or THF (0.1 M).
-
Procedure:
-
Cool the solution of indazole in DMF to 0 °C.
-
Add NaH portion-wise. Allow to stir for 30 min (ensure full deprotonation; solution usually turns yellow/orange).
-
Add Alkyl Halide dropwise.
-
CRITICAL STEP: Warm to room temperature and stir. If
product is observed by TLC/LCMS, heat to 60–80 °C to promote thermodynamic equilibration to the isomer. -
Quench with water, extract with EtOAc.
-
Troubleshooting N-Alkylation
| Symptom | Probable Cause | Corrective Action |
| High N2:N1 Ratio | Kinetic Control: Reaction stopped too early or kept too cold. | Heat the reaction (60–100 °C) for 2–4 hours to allow |
| High N2:N1 Ratio | Steric Block: Is there a substituent at C7? | If C7 has a group (e.g., -NO2, -Cl), |
| Low Yield | Bis-alkylation: Formation of quaternary salts. | Use strictly 1.0–1.1 equiv of alkylating agent. Switch to Cs₂CO₃ in MeCN to moderate reactivity. |
| Unexpected N2 | Electrophile Type: Using Alkyl Trichloroacetimidates? | These reagents specifically favor |
Expert Tip: Selective N2-Alkylation
If you want the
Module B: N-Arylation (Cross-Coupling)
Arylation introduces steric bulk and electronic conjugation. Unlike alkylation, thermal equilibration of N-aryl indazoles is not feasible; the bond is too stable. Selectivity must be determined at the bond-forming step.
Protocol 2: Copper-Catalyzed N1-Arylation
Use Case: Coupling indazoles with aryl iodides/bromides.
-
Catalyst System: CuI (10 mol%) + Ligand (trans-N,N'-dimethylcyclohexane-1,2-diamine or 1,10-phenanthroline, 20 mol%).
-
Base:
(2.0 equiv) or . -
Solvent: Toluene or Dioxane (reflux, 110 °C).
-
Mechanism: The copper cycle generally prefers the more acidic/thermodynamic
coordination site. -
Note: Palladium (Buchwald-Hartwig) can be used but often requires specific bulky phosphine ligands (e.g., tBuXPhos) to prevent catalyst poisoning by the indazole nitrogens.
Module C: C3-Functionalization
Direct functionalization at C3 is difficult because the position is not inherently nucleophilic compared to N1/N2.[1]
The "Umpolung" Solution
Recent advances (MIT, 2020) utilize an "umpolung" (polarity reversal) strategy. Instead of using the indazole as a nucleophile, use an electrophilic
Figure 2: Workflow for C3-selective functionalization using CuH catalysis.
Protocol Summary:
-
Precursor: Synthesize N-(benzoyloxy)indazole (from indazole + benzoyl peroxide/base).
-
Reaction: Combine precursor with an olefin (e.g., styrene) or allene, Cu(OAc) (catalytic), and a silane (reductant).
-
Outcome: The Cu-alkyl species attacks C3, breaking the N-O bond and releasing benzoate.
Structural Troubleshooting: The C7 Effect
The substituent at C7 (the peri-position) is the "silent killer" of
-
Scenario: You are alkylating 7-nitroindazole.
-
Observation: You get almost exclusive
-alkylation. -
Reasoning: The nitro group at C7 creates a "steric wall" preventing the electrophile from approaching
, despite being the thermodynamic minimum. Additionally, the electron-withdrawing nature acidifies the NH, affecting the tautomeric ratio. -
Solution: If you need a 7-substituted-1-alkylindazole, you must synthesize the core from a pre-alkylated hydrazine precursor (e.g., via condensation of a 2-halo-benzaldehyde with alkylhydrazine) rather than alkylating the intact ring.
References
-
Thermodynamic vs Kinetic Control: Gaikwad, D. D., et al. "Regioselective N-alkylation of the 1H-indazole scaffold." European Journal of Medicinal Chemistry, 2015. Link
-
N2-Selective Alkylation: Dong, L., et al. (Pfizer).[4] "Highly Selective N2 Alkylation of Indazoles." Synthesis, 2022.[4][5][6] Link
-
C3-Functionalization (CuH): Lundgren, R. J., et al. "Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis."[1][2][3] J. Am. Chem. Soc., 2020. Link
-
N-Arylation Review: T. Zhou, et al. "Recent Advances in the Synthesis of Indazoles." Chem. Rev., 2011. Link
-
C7 Steric Effects: BenchChem Technical Report, "Regioselectivity issues in the functionalization of indazoles." Link
Sources
- 1. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Technical Support Center: Scaling Up Functionalized 2H-Indazoles
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Process Chemistry & Scale-Up of 2H-Indazoles
Introduction: The 2H-Indazole Challenge
Welcome to the technical support hub for indazole synthesis. If you are here, you likely encountered the "N1 vs. N2" regioselectivity wall. While 1H-indazoles are thermodynamically favored (approx. 2-4 kcal/mol more stable), the 2H-indazole scaffold is a critical pharmacophore in kinase inhibitors (e.g., bioisosteres of purines).
Scaling this scaffold is notoriously difficult because standard alkylation of 1H-indazole yields predominantly N1-isomers. To achieve kg-scale success, you must shift from separation-based chemistry (chromatography) to process-driven selectivity (reaction engineering).
This guide prioritizes two pathways:
-
De Novo Synthesis (Davis-Beirut Reaction): Best for constructing the ring with 100% N2 selectivity.
-
Direct Alkylation (Kinetic Control): Best if the core already exists, but requires strict condition control.
Module 1: Route Selection Strategy
Before starting a batch, use this logic flow to determine the safest and most efficient route for your specific substrate.
Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate availability and substitution patterns.
Module 2: The Davis-Beirut Reaction (Protocol & Troubleshooting)
For scale-up (>100g), the Davis-Beirut reaction is the gold standard. It converts o-nitrobenzylamines to 2H-indazoles using a base in alcohol. It avoids the explosion hazards of azides and the phosphorus waste of Cadogan cyclizations.
Mechanism & Critical Control Points
The reaction proceeds via an intramolecular redox involving a nitroso-imine intermediate.[1]
Figure 2: Mechanistic flow of the Davis-Beirut reaction illustrating the critical nitroso-imine intermediate.
Standard Operating Procedure (Scale: 100g)
Reagents:
-
o-Nitrobenzylamine derivative (1.0 equiv)
-
KOH (powdered, 10.0 equiv) or NaOH (beads)
-
Methanol or Ethanol (10 volumes)
Protocol:
-
Dissolution: Charge the reactor with the o-nitrobenzylamine and alcohol. Stir at 20°C until fully dissolved.
-
Base Addition (Exotherm Control): Add KOH in 5 portions over 60 minutes.
-
Critical: Maintain internal temperature < 40°C. The deprotonation is exothermic.
-
-
Reaction: Heat to 60-70°C for 4–12 hours. Monitor by HPLC (disappearance of starting material).
-
Quench: Cool to 20°C. Slowly add water (20 volumes).
-
Isolation: The 2H-indazole usually precipitates. Filter and wash with water.[2] If oil forms, extract with EtOAc.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete conversion of the imine. | Increase base equivalents (up to 15 eq) or switch solvent to n-butanol to allow higher reflux temps. |
| "Red/Brown Tar" | Azo-dimer formation (side reaction). | Oxygen sensitivity. Sparge the reaction mixture with Nitrogen/Argon before heating. |
| Product is 1H-isomer | Impossible via this mechanism. | Check your starting material. Only o-nitrobenzylamines yield 2H. o-nitroanilines yield 1H or benzimidazoles. |
| Runaway Exotherm | Base added too fast. | STOP. Cool jacket immediately. On scale, use a dosing pump for liquid base (40% aq. KOH) instead of solid addition. |
Module 3: Direct Alkylation (Kinetic vs. Thermodynamic)
If you must alkylate a pre-existing indazole core, you are fighting thermodynamics. 1H-alkylation is favored by ~4 kcal/mol. To get the 2H-isomer, you must use kinetic control .
The "Meerwein" Trick
Using highly reactive alkylating agents (Trimethyloxonium tetrafluoroborate) or conducting the reaction in non-polar solvents can shift the ratio.
Key Insight:
-
Thermodynamic Conditions (Avoid for 2H): Cs₂CO₃/DMF, high heat, slow alkylating agents (alkyl bromides). Result: >90% N1.
-
Kinetic Conditions (Target for 2H): Ethyl acetate, room temp, Meerwein salts or Alkyl Triflates. Result: ~60:40 (N2:N1).
Purification of Mixtures: Do not attempt to separate 500g of isomers on silica.
-
Solution: 2H-indazoles are generally more basic than 1H-indazoles.
-
Protocol: Dissolve the crude mixture in non-polar solvent (Toluene/Et₂O). Bubble dry HCl gas or add 1M HCl in ether. The 2H-indazole HCl salt often precipitates selectively, leaving the 1H-isomer in solution.
Module 4: Safety in Scale-Up
1. Thermal Runaway (Davis-Beirut) The redox step in Davis-Beirut is exothermic. In a 5L reactor, this can spike the temperature by 20°C in minutes.
-
Control: Never add base to a hot solution. Always add base cold, then ramp temperature.
2. Hydrazine/Azide Risks (Alternative Routes) Avoid routes using hydrazine hydrate or sodium azide for >100g batches unless you have blast-shielded flow chemistry setups. The Davis-Beirut route is preferred specifically because it avoids these high-energy intermediates.
FAQ: Frequently Asked Questions
Q: Can I use the Davis-Beirut reaction for N-aryl indazoles? A: No. The Davis-Beirut reaction requires an o-nitrobenzylamine (which becomes the N2-alkyl group). For N2-aryl indazoles, use Copper-catalyzed cross-coupling (Chan-Lam) on the 1H-indazole, though selectivity will be an issue. Alternatively, use the Cadogan reaction (o-nitro Schiff bases), but be wary of the high temperatures required.
Q: My 2H-indazole is isomerizing to 1H during workup. Why? A: 2H-indazoles are thermally stable but can isomerize under strong acid catalysis or high heat if the N2 substituent is a leaving group (rare). However, usually, what looks like isomerization is actually just the isolation of the thermodynamic minor product that was always there. Ensure your analytical method (HPLC/NMR) clearly distinguishes the two before workup.
Q: How do I distinguish N1 vs N2 isomers by NMR? A:
-
C3-H Proton: In 2H-indazoles, the C3-H is often shifted downfield (deshielded) compared to 1H-indazoles due to the adjacent imine-like nitrogen.
-
13C NMR: The C3 carbon in 2H-indazoles typically appears at 115-125 ppm , whereas in 1H-indazoles it is 130-140 ppm .
-
UV-Vis: 2H-indazoles often have a distinct "quinoid-like" absorption band that 1H-isomers lack.
References
-
Davis-Beirut Reaction Origin: Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005).[3] "2H-Indazoles from 2-Nitrobenzylamines." Journal of Organic Chemistry. Link
-
Scale-Up Safety: Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[4] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters. Link
-
Selectivity Mechanisms: Gaumont, A. C., et al. (2012). "Recent biological activity of indazoles." Mini-Reviews in Medicinal Chemistry. Link
-
Alkylation Strategies: Cheung, M. H., et al. (2024). "Development of a selective and scalable N1-indazole alkylation." RSC Advances. Link
Sources
Validation & Comparative
Comparative study of different synthetic routes to polyhalogenated indazoles
[1][2]
Executive Summary
Polyhalogenated indazoles are critical bioisosteres in drug discovery (e.g., PARP inhibitors, kinase inhibitors) and precursors in materials science. However, their synthesis presents a dichotomy: Direct Halogenation offers atom economy for C3-functionalization but struggles with regiocontrol on the benzene ring (C4–C7), while De Novo Cyclization offers perfect regiocontrol at the cost of step-count and expensive pre-functionalized starting materials.
This guide objectively compares three dominant synthetic strategies, providing experimental protocols and decision frameworks to optimize yield and selectivity based on the target substitution pattern.
Part 1: Strategic Decision Framework
The choice of synthetic route is dictated primarily by the desired halogenation pattern.[1] The electronic bias of the indazole ring renders the C3 position highly nucleophilic, while the benzene ring (C4–C7) is deactivated, particularly after the first halogen addition.[1]
Visual Guide: Route Selection Logic
Figure 1: Decision tree for selecting the optimal synthetic pathway based on target regiochemistry.
Part 2: Detailed Methodology & Protocols
Route A: Direct C-H Halogenation (Metal-Free)
Best For: C3-monohalogenation and C3,C5,C7-polybromination. Mechanism: Electrophilic Aromatic Substitution (EAS) or Radical Substitution depending on solvent/initiator.[1]
Direct halogenation utilizes the intrinsic nucleophilicity of the pyrazole moiety.[1] Recent "green" methodologies using N-halosuccinimides (NXS) in water or ethanol have superseded harsh elemental halogen (
Protocol 1: Regioselective C3-Bromination
Target: 3-Bromo-1H-indazole[1]
-
Reagents: 1H-Indazole (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv).
-
Solvent: Water (
) or Ethanol (EtOH).[1][2] -
Procedure:
-
Workup: Filter the solid, wash with water (
) to remove succinimide byproduct.[1] Dry under vacuum.[1] -
Validation:
NMR should show the disappearance of the C3 proton singlet ( ppm).
Protocol 2: One-Pot Polyhalogenation (C3, C5, C7)
Target: 3,5,7-Tribromo-1H-indazole
To force halogenation onto the deactivated benzene ring, conditions must be intensified.[1]
-
Reagents: 1H-Indazole (1.0 equiv), NBS (3.5 equiv).
-
Solvent: Acetonitrile (MeCN) or DMF (for higher temp).
-
Procedure:
-
Yield: typically 70–85%.[1]
Route B: De Novo Cyclization (Cadogan/Genung Method)
Best For: Fluorinated indazoles (e.g., 4,5,6,7-tetrafluoroindazole) or specific C4/C6 substitution patterns impossible via Route A. Mechanism: Reductive cyclization of o-nitrobenzaldehydes or o-nitrophenyl ketones.
This route "bakes in" the halogen pattern using commercially available polyhalogenated benzene precursors, avoiding the regioselectivity issues of EAS.[1]
Protocol: Reductive Cyclization of o-Nitrobenzaldehydes
Target: 4,5,6,7-Tetrafluoro-1H-indazole
-
Precursor Synthesis: Condensation of 2,3,4,5,6-pentafluorobenzaldehyde with an amine (if N-alkylated target) or hydrazine equivalent. Note: For 1H-indazoles, the Cadogan cyclization of o-nitrobenzaldimines is preferred.
-
Reagents: o-Nitrobenzaldehyde derivative, Tri-n-butylphosphine (
, 2.5 equiv). -
Solvent: Isopropanol (i-PrOH) or Toluene.[1]
-
Procedure:
-
Workup: Remove solvent.[1] Purification requires column chromatography to remove phosphine oxide byproducts (often difficult; use polymer-supported phosphines for easier cleanup).[1]
Part 3: Comparative Analysis
The following data contrasts the performance of Route A and Route B for generating specific polyhalogenated motifs.
Table 1: Performance Metrics by Target
| Target Molecule | Route | Yield | Regioselectivity | Scalability | Cost Efficiency |
| 3-Bromoindazole | A (Direct) | 92-98% | Excellent (C3 only) | High (kg scale) | High (Cheap reagents) |
| 3-Iodoindazole | A (Direct) | 85-90% | Excellent | High | High |
| 3,5-Dibromoindazole | A (Direct) | 65-75% | Moderate (Mixture with 3,7) | Medium | High |
| 4,5,6,7-Tetrafluoroindazole | B (Cyclization) | 55-70% | Perfect (Pre-defined) | Low (Reagent cost) | Low (Expensive precursors) |
| 5-Chloro-3-iodoindazole | C (Hybrid) | 80% | High | Medium | Medium |
Table 2: Technical Limitations
| Parameter | Route A: Direct Halogenation | Route B: De Novo Cyclization |
| Halogen Scope | Excellent for Br, I, Cl. Poor for F. | Excellent for F , Cl, Br. |
| C4 Selectivity | Very difficult (sterically hindered, electronically deactivated). | Easy (determined by starting material).[1] |
| Purification | Simple (often precipitation).[1] | Complex (Phosphine oxide removal).[1] |
| Safety | Mild (Green solvents possible).[1] | Moderate (Exothermic steps, toxic phosphines). |
Part 4: Mechanistic Pathways[1]
Understanding the mechanism is crucial for troubleshooting low yields.[1]
Visual Guide: Reaction Mechanisms[1]
Figure 2: Mechanistic comparison. Route A relies on electronic activation of the heterocycle, while Route B relies on functional group interconversion of a pre-assembled scaffold.[1]
Part 5: References
-
Zhang, C., et al. (2023). "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles." RSC Advances. [Link]
-
Significance: Establishes the "Green" protocol for Route A (Direct Halogenation) in water/ethanol.
-
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization."[3] Organic Letters. [Link][1]
-
Significance: The definitive protocol for Route B (De Novo Cyclization) allowing for complex substitution patterns.[1]
-
-
Giraud, F., et al. (2010). "C3-Indazole Functionalization: A Review." Current Organic Chemistry. [Link]
-
Significance: Comprehensive review of C3-halogenation reactivity and limitations.
-
-
Luo, Y., et al. (2021). "Recent advances in C–H functionalization of 2H-indazoles." Organic & Biomolecular Chemistry. [Link]
-
Significance: Covers transition-metal catalyzed routes (Route C) for orthogonal functionalization.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
